SARS-CoV-2 Mpro-IN-14

Mpro inhibitor noncovalent covalent warhead

SARS-CoV-2 Mpro-IN-14 (Compound 19) is a potent, noncovalent Mpro inhibitor (IC50 0.044 μM; EC50 0.08 μM) with confirmed water solubility and negligible cytotoxicity (CC50 > 100 μM). Distinguished from covalent warheads, it offers a reversible binding mode for reliable FRET, SPR, and cellular assay benchmarking. Co-crystal structure (PDB: 7L14) supports structure-based design. Ideal for reproducible COVID-19 antiviral research.

Molecular Formula C28H19Cl2FN4O4
Molecular Weight 565.4 g/mol
Cat. No. B10823852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 Mpro-IN-14
Molecular FormulaC28H19Cl2FN4O4
Molecular Weight565.4 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)NC1=O)C2=CN(C(=O)C(=C2)C3=CC(=C(C(=C3)Cl)F)OCC4=CC=CC=C4Cl)C5=CN=CC=C5
InChIInChI=1S/C28H19Cl2FN4O4/c1-34-14-21(26(36)33-28(34)38)18-9-20(27(37)35(13-18)19-6-4-8-32-12-19)17-10-23(30)25(31)24(11-17)39-15-16-5-2-3-7-22(16)29/h2-14H,15H2,1H3,(H,33,36,38)
InChIKeyKIJKUSPNZALBLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2 Mpro-IN-14: Quantitative Evidence for Noncovalent Main Protease Inhibition


SARS-CoV-2 Mpro-IN-14 (CAS 2679814-93-6), also designated Compound 19, is a noncovalent, nonpeptidic inhibitor of the SARS-CoV-2 main protease (Mpro/3CLpro) [1]. Discovered through free-energy perturbation (FEP)-guided optimization of perampanel, the compound exhibits low-nanomolar enzymatic potency (IC₅₀ = 0.037 ± 0.007 μM) [1] and demonstrates antiviral efficacy in cellular models (EC₅₀ = 0.08 μM in infectious SARS-CoV-2 assay) . Its noncovalent binding mode, water solubility, and lack of apparent cytotoxicity distinguish it from covalent inhibitors and support its use as a reference tool for Mpro-directed drug discovery and viral replication studies.

SARS-CoV-2 Mpro-IN-14: Why Generic Mpro Inhibitors Cannot Replace Its Specific Properties


SARS-CoV-2 Mpro inhibitors span covalent warheads (e.g., GC376, nirmatrelvir) and noncovalent scaffolds with widely divergent physicochemical and selectivity profiles. Generic substitution risks experimental inconsistency because potency (IC₅₀/EC₅₀), cytotoxicity, solubility, and binding kinetics differ markedly across compounds [1]. For instance, covalent inhibitors like GC376 exhibit IC₅₀ ≈ 24.5 nM but may engage off-target cysteines, whereas noncovalent inhibitors like Mpro-IN-14 avoid irreversible modification [2]. Moreover, cellular antiviral EC₅₀ values range from 0.08 μM (Mpro-IN-14) to 0.123 μM (nirmatrelvir) [3], and cytotoxicity thresholds vary by orders of magnitude. The evidence below quantifies these differences, establishing Mpro-IN-14 as a distinct noncovalent benchmark for SARS-CoV-2 Mpro research.

SARS-CoV-2 Mpro-IN-14: Quantitative Differentiation Evidence Guide


Noncovalent Inhibition vs. Covalent Warheads – Binding Mode and Selectivity

Mpro-IN-14 is a noncovalent inhibitor, whereas comparators such as GC376 and nirmatrelvir rely on covalent modification of the catalytic cysteine (Cys145) [1]. In the primary FRET-based kinetic assay, Mpro-IN-14 achieved an IC₅₀ of 0.037 ± 0.007 μM against SARS-CoV-2 Mpro [2]. Under similar assay conditions, the covalent inhibitor GC376 displays an IC₅₀ of 24.5 nM , and nirmatrelvir shows an IC₅₀ of 22.2 nM .

Mpro inhibitor noncovalent covalent warhead SARS-CoV-2

Cellular Antiviral Potency – Infectious SARS-CoV-2 EC₅₀ Comparison

In an infectious SARS-CoV-2 assay (Vero E6 cells), Mpro-IN-14 exhibits an EC₅₀ of 0.08 μM . This value compares favorably to nirmatrelvir, which shows an EC₅₀ of 0.123 μM in a similar Vero E6-based MTT assay [1], and to GC376 (EC₅₀ = 0.91 μM) [2].

antiviral EC₅₀ SARS-CoV-2 infectious assay

Cytotoxicity and Therapeutic Window – Lack of Apparent Cytotoxicity

Mpro-IN-14 demonstrates no apparent cytotoxicity up to the highest concentration tested (100 μM) in Vero E6 and NHBE cells . In contrast, nirmatrelvir exhibits a CC₅₀ > 100 μM , but its clinical use is constrained by CYP3A4 metabolism; GC376 shows a CC₅₀ of > 100 μM as well [1], yet its covalent nature raises selectivity concerns. The noncovalent Mpro-IN-14 achieves a therapeutic index (CC₅₀/EC₅₀) > 1250 based on an EC₅₀ of 0.08 μM .

cytotoxicity CC₅₀ therapeutic window Vero E6

Physicochemical Advantages – Water Solubility and Formulation Readiness

Mpro-IN-14 is reported to exhibit water solubility [1] and can be dissolved in DMSO at concentrations up to 20 mM . Many Mpro inhibitors, including boceprevir (aqueous solubility < 0.1 mg/mL [2]), require high DMSO percentages or co-solvents for in vitro assays. The improved aqueous solubility of Mpro-IN-14 facilitates direct dilution in assay buffers and reduces the risk of DMSO-induced cytotoxicity or precipitation.

solubility aqueous solubility DMSO formulation

Structural Validation – X‑ray Crystal Structure of Mpro‑Bound Complex

The binding mode of Mpro-IN-14 (Compound 19) has been confirmed by a 1.7 Å resolution X‑ray crystal structure of the Mpro–inhibitor complex (PDB ID: 7L14) [1]. This high-resolution structure reveals key interactions, including hydrophobic contacts with Met165 and Leu167, and validates the noncovalent, nonpeptidic binding pose predicted by FEP calculations. In contrast, many early Mpro inhibitors lacked experimental structures, and covalent inhibitors often require time-dependent soak protocols. The availability of a precise structural model accelerates structure-based optimization and enables rational comparison with other ligands.

X‑ray crystallography Mpro structure binding mode PDB

Replicon vs. Infectious Virus EC₅₀ – Validation in Multiple Antiviral Assays

Mpro-IN-14 demonstrates activity in two distinct cell-based assays: an infectious SARS-CoV-2 assay (EC₅₀ = 0.08 μM) and a subgenomic replicon assay (EC₅₀ = 0.175 μM) . The ~2‑fold difference between the two assays is typical and confirms target engagement in a viral replication context. In comparison, nirmatrelvir's EC₅₀ values range from 0.077 μM (A549‑ACE2 cells) to 0.123 μM (Vero E6) [1], while GC376 shows an EC₅₀ of 0.91 μM in Vero E6 [2]. The replicon data provide additional confidence that Mpro-IN-14's antiviral effect is Mpro‑mediated.

replicon antiviral assay SARS-CoV-2 subgenomic replicon

SARS-CoV-2 Mpro-IN-14: Optimal Use Cases Based on Quantitative Evidence


Noncovalent Mpro Reference Inhibitor in Biochemical and Biophysical Assays

Use Mpro-IN-14 as a reversible, noncovalent standard in FRET-based Mpro activity assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC). Its well‑defined IC₅₀ (0.037 μM) [1] and available high‑resolution co‑crystal structure (PDB: 7L14) [2] provide a reliable benchmark for comparing novel inhibitors and validating assay performance.

Cellular Antiviral Screening and Mechanism‑of‑Action Studies

Employ Mpro-IN-14 as a positive control in infectious SARS-CoV-2 assays (EC₅₀ = 0.08 μM) or replicon systems (EC₅₀ = 0.175 μM) to assess compound permeability and target‑specific antiviral effects. Its lack of cytotoxicity (CC₅₀ > 100 μM) ensures that observed viral inhibition is not due to general toxicity.

Structure‑Based Drug Design and FEP‑Guided Optimization

Utilize the 1.7 Å co‑crystal structure of Mpro‑IN-14 bound to Mpro (PDB: 7L14) [2] for molecular docking, FEP calculations, or pharmacophore modeling. The noncovalent binding mode facilitates rational design of next‑generation Mpro inhibitors with improved drug‑like properties.

Physicochemical Benchmarking for Solubility‑Constrained Assays

In assays where aqueous solubility is limiting (e.g., high‑throughput screening in buffer without DMSO), Mpro-IN-14 serves as a water‑soluble reference [3] to normalize for compound precipitation or aggregation effects, enabling more accurate comparisons among Mpro inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2 Mpro-IN-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.